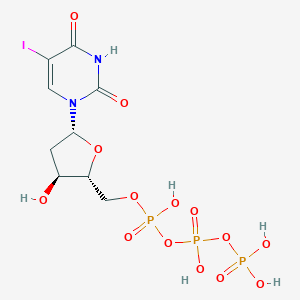

5-碘-2'-脱氧尿苷三磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-2’-deoxyuridine (IdUrd), also known as IUdR, IdU, or Idoxuridine, is a halogenated pyrimidine base that was first synthesized as part of an anticancer program . It’s readily incorporated into the DNA of various microorganisms . The compound has been recognized for its potential in chemotherapy and has proven to be a powerful tool for elucidating many intricate biochemical events of importance to molecular biology .

Synthesis Analysis

The synthesis of 5-Iodo-2’-deoxyuridine involves robust and flexible synthetic procedures . A recent example of this strategy was reported for the preparation of ODNs incorporating deoxyuridine labeled with cyanine dye . 5-aminopropargyl-2’-deoxyuridine-5’-triphosphates linked to dibenzocyclooctyne or bicylo [6.1.0] non-4-yne were prepared and enzymatically incorporated into ODNs by primer extension .Molecular Structure Analysis

The molecular structure of 5-Iodo-2’-deoxyuridine has been analyzed in detail . The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was carried out .Chemical Reactions Analysis

Chemists have modified the pyrimidine and purine heterocycles in an attempt to alter and tune the photophysical properties of these biologically relevant building blocks . DNA containing 5-iodo-2’-deoxyuridine was subjected to two-step reactions for the in-situ formation of the azide moiety and the subsequent click reaction with the ethynyl-functionalized nile red chromophore .Physical And Chemical Properties Analysis

5-Iodo-2’-deoxyuridine is a white crystalline powder . It is slightly soluble in water, methanol, ethanol, or acetone, and almost insoluble in chloroform or ether . It is easily soluble in sodium hydroxide solution and slightly soluble in dilute hydrochloric acid . Its melting point is 176-184°C (decomposition) .科学研究应用

脱氧胞苷酸脱氨酶的变构抑制

5-碘-2'-脱氧尿苷 5'-三磷酸 (dIUTP) 已被研究其作为脱氧胞苷酸脱氨酶的变构抑制剂的作用。这种抑制类似于脱氧胸苷三磷酸产生的抑制,但定量上更显着,表明 dIUTP 对该酶具有独特的抑制作用 (Prusoff & Chang, 1968).

对 DNA 生物合成酶的影响

研究探索了 5-碘-2'-脱氧尿苷及其单磷酸和三磷酸形式对参与 DNA 生物合成的酶的影响。这些化合物已显示出与胸苷激酶和胸苷酸激酶等酶的各种相互作用,表明它们可能影响不同细胞类型中的 DNA 合成过程 (Bakhle & Prusoff, 1969).

作用机制

安全和危害

属性

CAS 编号 |

3731-55-3 |

|---|---|

产品名称 |

5-Iodo-2'-deoxyuridine triphosphate |

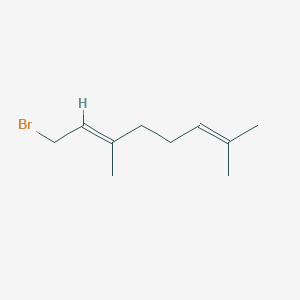

分子式 |

C9H14IN2O14P3 |

分子量 |

594.04 g/mol |

IUPAC 名称 |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI 键 |

ZWDWDTXYXXJLJB-RRKCRQDMSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

同义词 |

5-Iododeoxyuridine triphosphate; IdUTP; 2’-Deoxy-5-iodouridine 5’-triphosphate; 5-Iodo-2’-deoxyuridine 5’-Triphosphate; 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate); 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)